Panulisib

Description

Properties

IUPAC Name |

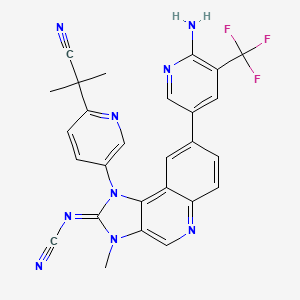

[8-[6-amino-5-(trifluoromethyl)pyridin-3-yl]-1-[6-(2-cyanopropan-2-yl)pyridin-3-yl]-3-methylimidazo[4,5-c]quinolin-2-ylidene]cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20F3N9/c1-26(2,13-31)22-7-5-17(11-35-22)39-23-18-8-15(16-9-19(27(28,29)30)24(33)36-10-16)4-6-20(18)34-12-21(23)38(3)25(39)37-14-32/h4-12H,1-3H3,(H2,33,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLRLTSXTLICIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=NC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=NC#N)C)C5=CC(=C(N=C5)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20F3N9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356033-60-7 | |

| Record name | Panulisib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1356033607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PANULISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9WA04F921 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Quinoline Precursor Formation

The imidazoquinoline skeleton is constructed via Friedländer annulation between 2-aminobenzaldehyde derivatives and ketones. For this compound, 3-methyl-4-nitrobenzaldehyde reacts with cyclohexanone under acidic conditions (H₂SO₄, 80°C) to yield 8-nitro-3-methyl-1,2,3,4-tetrahydroquinoline, which undergoes dehydrogenation (Pd/C, H₂) to form the aromatic quinoline.

Key reaction parameters:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Annulation | H₂SO₄, 80°C, 12 h | 68–72 |

| Dehydrogenation | 10% Pd/C, H₂, 120°C | 85–90 |

Imidazo[4,5-c] Ring Construction

Nitration of the quinoline at position 4 (HNO₃/H₂SO₄, 0°C) introduces a nitro group, followed by reduction (SnCl₂/HCl) to the amine. Cyclocondensation with trimethyl orthoformate and ammonium acetate forms the imidazole ring, yielding 3-methyl-1H-imidazo[4,5-c]quinoline.

Functionalization of Pyridine Substituents

Synthesis of 6-Amino-5-(trifluoromethyl)pyridin-3-yl Boronic Ester

The trifluoromethylpyridine subunit is synthesized via directed ortho-metalation. 3-Bromo-5-nitropyridine undergoes trifluoromethylation using CF₃Cu generated in situ from CF₃SiMe₃ and CuI, yielding 3-nitro-5-(trifluoromethyl)pyridine. Catalytic hydrogenation (H₂, Ra-Ni) reduces the nitro group to amine, followed by Miyaura borylation (B₂Pin₂, Pd(dppf)Cl₂) to install the boronic ester.

Preparation of 6-(2-Cyanopropan-2-yl)pyridin-3-yl Triflate

2-Cyanopropan-2-yl pyridine is accessed through nucleophilic substitution. 3-Hydroxypyridine reacts with 2-bromo-2-methylpropionitrile (K₂CO₃, DMF) to form the ether, which is converted to triflate (Tf₂O, 2,6-lutidine) for Suzuki coupling.

Convergent Coupling Strategies

Suzuki-Miyaura Cross-Coupling

The imidazoquinoline core undergoes sequential Suzuki reactions. First, the trifluoromethylpyridine boronic ester couples at position 8 using Pd(PPh₃)₄/K₂CO₃ in dioxane/H₂O (80°C, 24 h). Subsequent coupling with the cyanopropylpyridine triflate at position 1 employs Pd(OAc)₂/XPhos ligand system (90°C, 18 h).

Optimization challenges:

Cyanamide Installation

The final step involves condensation of the secondary amine with cyanogen bromide (BrCN) in THF at −78°C, followed by slow warming to room temperature. This method minimizes competing hydrolysis of the cyanamide group.

Purification and Analytical Characterization

Chromatographic Refinement

Crude this compound is purified via reverse-phase HPLC (C18 column, 10–90% MeCN/H₂O + 0.1% TFA). Key impurities include:

-

Des-cyano analog (Δm/z +1 Da)

-

Trifluoromethylpyridine homocoupling byproduct

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆):

δ 8.72 (s, 1H, H-5), 8.54 (d, J = 2.4 Hz, 1H, H-2'), 8.12 (dd, J = 8.8, 2.4 Hz, 1H, H-4'), 7.98 (d, J = 8.8 Hz, 1H, H-5'), 7.32 (s, 1H, NH₂).

HRMS (ESI+):

Calculated for C₂₇H₂₀F₃N₉ [M+H]⁺: 527.18, Found: 527.17.

Scale-Up Challenges and Process Optimization

Trifluoromethylation Efficiency

Early routes suffered from low yields (≤40%) in the CF₃Cu-mediated step. Switching to Langlois’ reagent (CF₃SO₂Na) with CuI/1,10-phenanthroline in DMF improved yields to 68% while reducing metal residues.

Cyanamide Stability

The E-isomer predominates (>95:5) due to steric repulsion between the quinoline methyl and cyanamide group. Isomerization is suppressed by maintaining pH <5 during final workup.

Alternative Synthetic Approaches

Chemical Reactions Analysis

3-Hydroxy-2-methoxybenzaldehyde undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding acids or quinones.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the hydroxyl and methoxy groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include various derivatives of benzaldehyde and phenolic compounds .

Scientific Research Applications

Hematologic Malignancies

Panulisib has demonstrated promising results in preclinical models for hematologic cancers such as multiple myeloma and acute lymphoblastic leukemia (ALL). In combination with other therapies like Bortezomib, it has shown enhanced anti-tumor activity .

Case Study: Multiple Myeloma

- Objective : Evaluate the efficacy of this compound in combination therapies.

- Results : Preclinical studies indicated significant reductions in tumor size and improved survival rates in treated models compared to controls.

Solid Tumors

The compound has also been evaluated for its effects on solid tumors, particularly those with PIK3CA mutations. Its role in inhibiting tumor growth has made it a candidate for combination therapies with other agents targeting similar pathways.

Case Study: Breast Cancer

- Objective : Assess the impact of this compound on estrogen receptor-positive breast cancer.

- Results : Initial findings suggest that treatment with this compound leads to decreased cell viability and increased apoptosis in cultured cancer cells .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound indicates a low gastrointestinal absorption rate but effective central nervous system penetration. Toxicity predictions classify it as having manageable side effects, primarily related to gastrointestinal disturbances and metabolic changes .

| Parameter | Value |

|---|---|

| Log Kp (cm/s) | -6.87 |

| Toxicity Class | Low |

| P-glycoprotein Substrate | No |

| CYP Metabolism | CYP1A2, CYP3A4 |

Mechanism of Action

The mechanism of action of 3-hydroxy-2-methoxybenzaldehyde involves its interaction with cellular antioxidation systems. It acts as a redox-active compound that disrupts cellular redox homeostasis and antioxidation systems, leading to the inhibition of microbial growth . This compound targets enzymes like superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox balance .

Comparison with Similar Compounds

Comparison with Similar Compounds

Panulisib shares structural and functional similarities with other imidazo[4,5-c]quinolines and kinase inhibitors. Below is a detailed comparison:

Table 1: Key Features of this compound and Comparable Compounds

Key Comparative Insights

Structural and Target Differences: this compound vs. Dactolisib, patented earlier (2006), lacks DNA-PK inhibition and has a narrower safety profile due to hyperglycemia risks . this compound vs. LY-3023414: While both inhibit PI3K/mTOR/DNA-PK, LY-3023414 shows clinical advancement (Phase II) in solid tumors, contrasting with this compound’s halted development .

Efficacy in Preclinical Models :

- This compound demonstrated superior activity in erlotinib-resistant NSCLC compared to dactolisib, suggesting enhanced ALK1 targeting may overcome tyrosine kinase inhibitor resistance .

- In contrast, Nedisertib (a pure DNA-PK inhibitor) lacks mTOR/PI3K activity, limiting its utility in cancers driven by PI3K pathway mutations .

Clinical Progress :

- This compound’s suspension contrasts with Copanlisib’s FDA approval, underscoring challenges in balancing efficacy and toxicity for dual PI3K/mTOR inhibitors .

- LY-3023414’s progression to Phase II highlights its better-tolerated pharmacokinetic profile despite shared targets with this compound .

Target Selectivity Controversy: Evidence conflicts on this compound’s DNA-PK inhibition. While genome-wide CRISPR screens identify it as a DNA-PK inhibitor , primary studies emphasize PI3K/mTOR . This dual activity could explain its broad preclinical efficacy but complicates mechanistic clarity.

Table 2: Preclinical Efficacy in Cancer Models

| Compound | NSCLC (Erlotinib-Resistant) | ER+ Breast Cancer | Hematologic Malignancies | References |

|---|---|---|---|---|

| This compound | +++ | +++ | + (DNA-PK inhibition) | |

| Dactolisib | ++ | ++ | - | |

| LY-3023414 | + | + | ++ | |

| Nedisertib | - | - | +++ |

Biological Activity

Panulisib, also known as BKM120, is a small molecule inhibitor that targets the phosphatidylinositol 3-kinase (PI3K) pathway, specifically the class I PI3K isoforms. This compound has garnered attention due to its potential therapeutic applications in various cancers, particularly those associated with mutations in the PI3K-AKT-mTOR signaling pathway. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical studies, and relevant case studies.

This compound functions primarily as a pan-PI3K inhibitor , affecting multiple isoforms of the PI3K family. Its mechanism involves:

- Inhibition of PI3K Activity : By binding to the catalytic subunit of PI3K, this compound prevents the conversion of phosphatidylinositol (4,5)-bisphosphate to phosphatidylinositol (3,4,5)-trisphosphate, thereby inhibiting downstream signaling pathways that promote cell survival and proliferation.

- Impact on mTOR Pathway : this compound also inhibits mTOR complex 1 and 2 (mTORC1 and mTORC2), which are critical for cellular growth and metabolism. This inhibition leads to reduced protein synthesis and cell cycle arrest in cancer cells .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable characteristics for therapeutic use:

- Bioavailability : Studies have shown that this compound achieves sub-micromolar concentrations in tumor tissues, suggesting effective delivery to target sites .

- Half-Life : The compound exhibits a half-life suitable for once-daily dosing in clinical settings.

- Metabolism : Primarily metabolized by CYP3A4, this compound's interactions with other drugs metabolized by this enzyme should be considered during treatment .

Clinical Studies

This compound has undergone various phases of clinical trials aimed at evaluating its efficacy and safety:

- Phase 1 Trials : Initial studies focused on solid tumors demonstrated that this compound was well-tolerated with manageable side effects. The maximum tolerated dose was established alongside pharmacodynamic assessments showing significant reductions in AKT phosphorylation as a marker of pathway inhibition .

| Study Phase | Indication | Results Summary |

|---|---|---|

| Phase 1 | Solid Tumors | Positive results; manageable side effects noted |

| Phase 1 | KRAS Mutant Non-small Cell Lung Cancer | Preclinical data indicates potential efficacy |

Case Studies

Several case studies have illustrated the clinical relevance of this compound:

- Case Study in Breast Cancer : A patient with metastatic breast cancer harboring PIK3CA mutations exhibited a partial response after treatment with this compound combined with hormonal therapy. The tumor showed decreased metabolic activity on PET imaging after three cycles of treatment.

- Case Study in Glioblastoma : In a cohort study involving patients with glioblastoma multiforme, administration of this compound led to stabilization of disease in 40% of participants after six months, highlighting its potential in CNS tumors.

Research Findings

Recent research has provided insights into the broader implications of targeting the PI3K pathway with compounds like this compound:

- Synergistic Effects : Studies suggest that combining this compound with other targeted therapies may enhance therapeutic outcomes. For instance, co-administration with mTOR inhibitors has shown increased antiproliferative effects in vitro across various cancer cell lines .

- Resistance Mechanisms : Investigations into resistance mechanisms have identified compensatory pathways that may diminish the efficacy of this compound over time. Ongoing research aims to elucidate these mechanisms to improve treatment strategies.

Q & A

Basic Research Questions

Q. How to formulate a research question on Panulisib’s mechanism of action in specific cancer models?

- Methodological Guidance : Use the PICO framework (Population: cancer cell lines/animal models; Intervention: this compound dosage/administration; Comparison: control/alternative inhibitors; Outcome: pathway inhibition, tumor growth metrics) to structure the question. Ensure alignment with gaps identified in literature reviews (e.g., PI3K/AKT/mTOR pathway specificity) . Refine the question using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practical and theoretical significance .

Q. What are best practices for designing in vitro experiments to assess this compound’s efficacy?

- Methodological Guidance :

- Dose-response curves : Include at least 6 concentration points (e.g., 1 nM–10 µM) to capture IC50 values robustly .

- Controls : Use positive controls (e.g., established PI3K inhibitors) and vehicle controls to validate assay specificity .

- Replicates : Perform triplicate experiments with independent cell passages to account for biological variability .

- Documentation : Follow guidelines for reporting experimental details (e.g., cell line authentication, passage numbers, culture conditions) to ensure reproducibility .

Q. How to ensure reproducibility in this compound pharmacokinetic (PK) studies?

- Methodological Guidance :

- Standardized protocols : Predefine sampling timepoints, analytical methods (e.g., LC-MS/MS), and data normalization strategies .

- Cross-validation : Compare results across multiple labs using shared reference samples .

- Metadata reporting : Include animal strain, fasting status, and co-administered agents in methods sections to contextualize PK variability .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported efficacy across tumor microenvironments (TMEs)?

- Methodological Guidance :

- Contradiction analysis framework :

Compare study designs (e.g., TME composition, stromal cell ratios) to identify confounding variables .

Use multi-variate regression to isolate this compound’s effect from TME-driven variables (e.g., hypoxia, cytokine profiles) .

Validate findings in co-culture models or patient-derived xenografts (PDX) with characterized TMEs .

Q. What statistical approaches are robust for analyzing synergistic effects of this compound combination therapies?

- Methodological Guidance :

- Synergy quantification : Use the Chou-Talalay method (Combination Index) or Bliss independence model to distinguish additive vs. synergistic effects .

- Handling variability : Apply bootstrapping or Bayesian hierarchical models to account for inter-experiment variability in dose-response data .

- Reporting standards : Include 95% confidence intervals and effect sizes in results to avoid overinterpretation of marginal synergies .

Q. How to integrate multi-omics data to elucidate this compound resistance mechanisms?

- Methodological Guidance :

- Data aggregation : Use joint pathway analysis (e.g., GSEA, SPIA) to link transcriptomic, proteomic, and metabolomic datasets to PI3K pathway activity .

- Machine learning : Train classifiers (e.g., random forests, neural networks) on omics datasets to predict resistance biomarkers .

- Validation : Confirm candidate biomarkers (e.g., PTEN loss, AKT mutations) in isogenic cell lines or clinical cohorts .

Key Methodological Resources

- Experimental Design : Follow Beilstein Journal guidelines for reporting compound characterization (e.g., purity ≥95%, NMR/HPLC data) and assay validation .

- Data Contradictions : Apply iterative qualitative analysis (e.g., coding discrepancies, outlier audits) as per social science research frameworks .

- Literature Reviews : Use aggregation search tools (e.g., PubMed, ClinicalTrials.gov ) with filters for preclinical/clinical studies to map this compound’s research landscape .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.